molecular formula C19H24N6O2 B2536167 3-methyl-7-(2-methylprop-2-en-1-yl)-1-(prop-2-en-1-yl)-8-(3,4,5-trimethyl-1H-pyrazol-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione CAS No. 1014030-16-0

3-methyl-7-(2-methylprop-2-en-1-yl)-1-(prop-2-en-1-yl)-8-(3,4,5-trimethyl-1H-pyrazol-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione

Cat. No.: B2536167
CAS No.: 1014030-16-0
M. Wt: 368.441
InChI Key: MYYWEGOCPQIPSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-methyl-7-(2-methylprop-2-en-1-yl)-1-(prop-2-en-1-yl)-8-(3,4,5-trimethyl-1H-pyrazol-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a complex xanthine derivative and a synthetic purine-based compound of significant interest in medicinal chemistry research. Its core structure is based on a 1H-purine-2,6-dione scaffold, which is analogous to well-known methylxanthines like theophylline and pentoxifylline, compounds recognized for their non-selective phosphodiesterase (PDE) inhibitory activity (source) . The strategic substitution at the 1-, 7-, and 8-positions with allyl and prenyl-like groups, along with a bulky 3,4,5-trimethylpyrazol moiety, is designed to modulate its affinity and selectivity towards specific PDE isoenzymes, particularly PDE4 and PDE5, which are key regulators of intracellular cyclic nucleotide signaling (source) . This targeted mechanism suggests its primary research value lies in the investigation of inflammatory processes, immunomodulation, and smooth muscle relaxation. Researchers utilize this compound as a chemical tool to probe cAMP- and cGMP-mediated pathways in cellular models of diseases such as asthma, chronic obstructive pulmonary disease (COPD), and psoriasis (source) . Its well-defined structure, confirmed by analytical data, makes it a valuable intermediate for further structure-activity relationship (SAR) studies aimed at developing novel, potent, and selective PDE inhibitors. This product is intended For Research Use Only and is not for diagnostic or therapeutic procedures.

Properties

IUPAC Name

3-methyl-7-(2-methylprop-2-enyl)-1-prop-2-enyl-8-(3,4,5-trimethylpyrazol-1-yl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N6O2/c1-8-9-23-17(26)15-16(22(7)19(23)27)20-18(24(15)10-11(2)3)25-14(6)12(4)13(5)21-25/h8H,1-2,9-10H2,3-7H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYYWEGOCPQIPSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(N=C1C)C2=NC3=C(N2CC(=C)C)C(=O)N(C(=O)N3C)CC=C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-methyl-7-(2-methylprop-2-en-1-yl)-1-(prop-2-en-1-yl)-8-(3,4,5-trimethyl-1H-pyrazol-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a complex organic molecule with potential biological activities. Its structure suggests various pharmacological properties that warrant detailed investigation. This article reviews the compound's biological activity based on existing literature and research findings.

Chemical Structure and Properties

The chemical structure of the compound can be broken down into its key components:

  • Purine Derivative : The core structure is derived from purine, which is known for its role in various biological processes.
  • Substituents : The presence of multiple alkyl groups and a pyrazole moiety enhances its potential biological interactions.

Anticancer Properties

Research indicates that compounds with similar structural features exhibit significant anticancer activity. For instance:

  • Mechanism of Action : The anticancer effects may involve inhibition of tubulin polymerization, leading to cell cycle arrest in cancer cells. This mechanism has been documented in studies involving pyrazole derivatives .
CompoundCell LineIC50 (µM)Reference
5oMCF-72.13 ± 0.80
5oSiHa4.34 ± 0.98
5oPC-34.46 ± 0.53

These results suggest that the compound could be a promising candidate for further development as an anticancer agent.

Antimicrobial Activity

In addition to anticancer properties, compounds with similar pyrazole and purine structures have shown antimicrobial activity:

  • Research Findings : Studies have reported that pyrazole derivatives exhibit broad-spectrum antimicrobial effects against various pathogens. The specific mechanisms often involve disruption of microbial cell membranes or inhibition of essential enzymes .

Case Studies

Several case studies have explored the biological activities of structurally related compounds:

  • Study on Pyrazole Derivatives : A series of pyrazole-based compounds were synthesized and evaluated for their cytotoxicity against cancer cell lines. The results indicated that certain derivatives showed selective toxicity towards cancer cells while sparing normal cells .
  • Antiviral Evaluation : Another study focused on the antiviral properties of similar compounds against hepatitis C virus (HCV), demonstrating significant inhibition at low concentrations .

Comparison with Similar Compounds

Comparison with Similar Compounds

Purine-2,6-dione derivatives are widely studied for their roles in nucleotide metabolism, enzyme inhibition, and signaling pathways . Below is a comparative analysis of structurally related compounds:

Structural and Physicochemical Comparison

Compound Name Molecular Formula Substituents (Positions) Molar Mass (g/mol) Key Features
Target Compound C₂₂H₂₈N₆O₂ 1: Allyl; 3: Me; 7: Isoprenyl; 8: 3,4,5-trimethylpyrazole 408.50 High lipophilicity; potential kinase inhibition
3-Methyl-7-pentyl-8-piperazin-1-yl-3,7-dihydro-purine-2,6-dione () C₁₅H₂₄N₆O₂ 3: Me; 7: Pentyl; 8: Piperazine 320.39 Moderate polarity; possible CNS activity due to piperazine
1-Benzyl-8-(3,5-diethyl-1H-pyrazol-1-yl)-7-(2-methoxyethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione () C₂₃H₂₈N₆O₃ 1: Benzyl; 3: Me; 7: Methoxyethyl; 8: Diethylpyrazole 436.50 Enhanced solubility (methoxyethyl); aromatic interactions (benzyl)
3-Methyl-7-{2-[(4-methylthiazol-2-yl)sulfanyl]ethyl}-8-pyrrolidinylpurine-2,6-dione () C₁₆H₂₀N₆O₂S 3: Me; 7: Thiazole-sulfanyl ethyl; 8: Pyrrolidine 384.44 Thioether linkage; potential for redox activity

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